molecular formula C16H18N2O4S B2667154 Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 321574-47-4

Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

Cat. No.: B2667154
CAS No.: 321574-47-4
M. Wt: 334.39
InChI Key: LUBUPSZHTHZYPQ-UHFFFAOYSA-N
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Description

Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a complex heterocyclic compound. It features a thiazolopyrazine core, which is a fused bicyclic system containing both thiazole and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is critical to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but it often involves binding to active sites or allosteric sites on proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5,8-dioxo-7-(2-phenylethyl)-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-16(21)15-18-12(10-23-15)14(20)17(9-13(18)19)8-7-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBUPSZHTHZYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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